molecular formula C22H19NO B12340707 2-Benzyl-7-phenyl-3,4-dihydroisoquinolin-1(2H)-one

2-Benzyl-7-phenyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B12340707
M. Wt: 313.4 g/mol
InChI Key: VIWDZEYSILSWSE-UHFFFAOYSA-N
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Description

2-Benzyl-7-phenyl-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-phenyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Polar solvents like ethanol or methanol

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-phenyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, often involving halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Polar solvents like ethanol, methanol, or dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-7-phenyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure with similar aromatic properties.

    Quinoline: Another heterocyclic aromatic compound with a nitrogen atom in the ring.

    Benzylisoquinoline: A related compound with a benzyl group attached to the isoquinoline ring.

Uniqueness

2-Benzyl-7-phenyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

2-benzyl-7-phenyl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C22H19NO/c24-22-21-15-20(18-9-5-2-6-10-18)12-11-19(21)13-14-23(22)16-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2

InChI Key

VIWDZEYSILSWSE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C2=C1C=CC(=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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